molecular formula C9H11ClN2O3S B14822603 N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide

N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide

Cat. No.: B14822603
M. Wt: 262.71 g/mol
InChI Key: SJEIOEZIPNKODQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is an organic compound with the molecular formula C9H11ClN2O3S and a molecular weight of 262.716 g/mol . This compound is characterized by the presence of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

N-(3-chloro-5-cyclopropyloxypyridin-4-yl)methanesulfonamide

InChI

InChI=1S/C9H11ClN2O3S/c1-16(13,14)12-9-7(10)4-11-5-8(9)15-6-2-3-6/h4-6H,2-3H2,1H3,(H,11,12)

InChI Key

SJEIOEZIPNKODQ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=C(C=NC=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide typically involves the reaction of 3-chloro-5-cyclopropoxypyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act on kinase enzymes, affecting cell signaling pathways involved in cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Chloro-5-cyclopropoxypyridin-4-YL)methanesulfonamide is unique due to its specific combination of a chloro-substituted pyridine ring, a cyclopropoxy group, and a methanesulfonamide moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

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